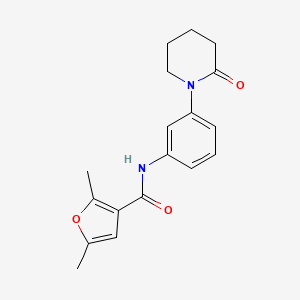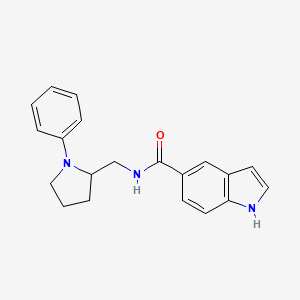
N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxamide” is a complex organic compound. It seems to contain a phenylpyrrolidine structure, which is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . This structure is the base for a series of stimulant drugs .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex, involving a phenylpyrrolidine structure and an indole-5-carboxamide group. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Summary of Application
This compound is utilized in the development of new pharmaceuticals due to its structural similarity to compounds that interact with central nervous system receptors. It’s particularly relevant in the synthesis of analogs that may possess neuroprotective or cognitive-enhancing properties .
Methods of Application
Researchers employ computer-aided drug design and synthetic chemistry techniques to create derivatives of this compound. These derivatives are then tested in vitro and in vivo for their pharmacological effects .
Results
Studies have shown that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective features, which are promising for treating conditions like ischemic stroke .
Synthetic Organic Chemistry
Summary of Application
In synthetic organic chemistry, this compound serves as a building block for constructing complex molecules with potential biological activity .
Methods of Application
The compound is synthesized through multi-step organic reactions, including amidation and esterification, under controlled conditions to yield various analogs .
.
Combinatorial Chemistry
Summary of Application
It’s used in combinatorial chemistry for the parallel synthesis of libraries of compounds for high-throughput screening .
Methods of Application
Parallel solution-phase synthesis methods are applied to generate a diverse array of derivatives from a common precursor molecule .
Neuropharmacology
Summary of Application
The compound is investigated for its effects on cognitive functions in animal models of neurological disorders .
Methods of Application
In vivo experiments are conducted on rats with induced ischemic stroke to assess the cognitive function improvement after administering the compound .
Results
The compound has shown positive effects on cognitive functions in rats, suggesting potential therapeutic applications for human neurological conditions .
Biochemical Research
Summary of Application
This compound is studied for its potential role as an inhibitor in biochemical pathways, such as those involved in plant growth regulation .
Methods of Application
Biochemical assays are used to test the inhibitory activity of the compound and its derivatives on specific enzymes .
Results
Some derivatives have demonstrated significant inhibitory activity, which could be harnessed for developing new herbicides .
Agricultural Chemistry
Summary of Application
This compound has potential applications in agricultural chemistry, particularly as a component in the development of new herbicides .
Methods of Application
The compound is tested for its inhibitory effects on protoporphyrinogen oxidase (PPO), an enzyme crucial for plant growth. Researchers use in vitro assays to evaluate the compound’s PPO inhibition activity .
Results
The synthesized compounds, including derivatives of the base compound, have shown good to excellent PPO inhibition activity and significant herbicidal activity .
Catalysis
Summary of Application
In the field of catalysis, the compound is explored for its role in facilitating intramolecular aza-Michael reactions, which are valuable for synthesizing nitrogen heterocycles .
Methods of Application
The compound undergoes base-induced intramolecular aza-Michael reactions to form nitrogen heterocycles, which are often found in pharmaceuticals and agricultural chemicals .
Results
The reactions have been successful, leading to efficient synthesis routes for complex azapolycyclic ring-systems .
Pharmacology
Summary of Application
Pharmacologically, derivatives of this compound are investigated for their potential as central nervous system (CNS) modulators, which could have implications for treating various CNS disorders .
Methods of Application
Derivatives are synthesized and then subjected to pharmacological screening to assess their CNS activity .
Results
Some derivatives have shown promising results as CNS modulators, indicating potential for further drug development .
Organic Electronics
Summary of Application
The compound is being studied for its application in organic electronics, where it could be used to modify the electronic properties of materials .
Methods of Application
Researchers incorporate the compound into organic electronic devices and measure changes in conductivity and other electronic properties .
Results
Preliminary results suggest that the compound can alter the electronic characteristics of materials, which could lead to advancements in organic electronic devices .
Molecular Biology
Summary of Application
In molecular biology, the compound is used to study protein-ligand interactions, particularly with proteins involved in neurological pathways .
Methods of Application
The compound is used in binding assays to determine its affinity and specificity for target proteins .
Results
The studies have provided insights into the compound’s binding mechanisms and its potential as a tool for probing neurological pathways .
Chemical Library Synthesis
Summary of Application
This compound is a key precursor in the synthesis of chemical libraries for drug discovery .
Methods of Application
Chemists use parallel synthesis techniques to create diverse libraries of derivatives for high-throughput screening .
Results
The approach has generated a wide array of compounds, some of which have shown biological activity and are candidates for further drug development .
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21H,4,7,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAXEPTECPIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)
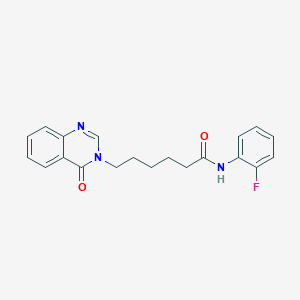
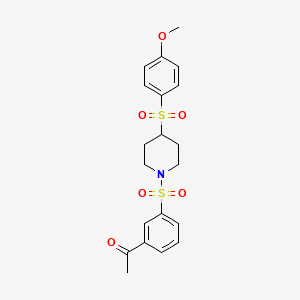
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)
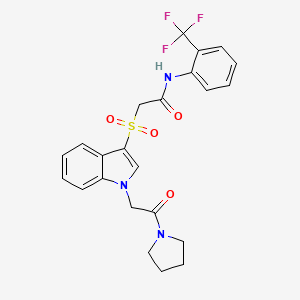
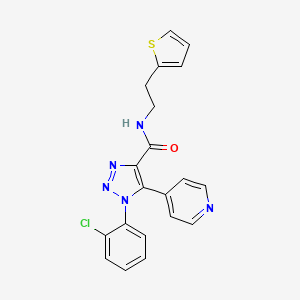
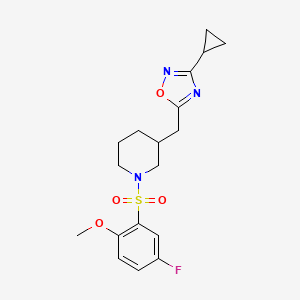
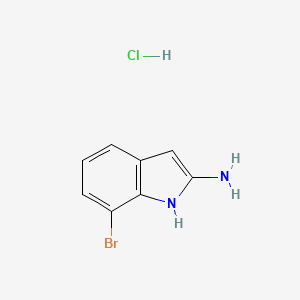
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)
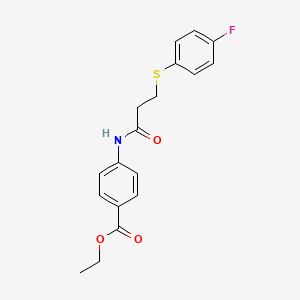
![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)
